叔丁基(4-甲基噻唑-2-基)氨基甲酸酯

描述

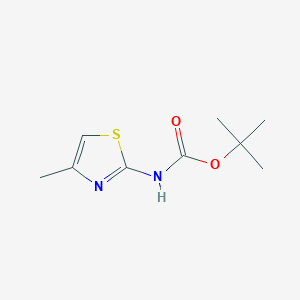

Tert-Butyl (4-methylthiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (4-methylthiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-methylthiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化学合成中间体

叔丁基(4-甲基噻唑-2-基)氨基甲酸酯: 经常被用作设计和开发各种医药化合物的一种合成中间体。 该化合物中的噻唑环是许多药物的核心结构,由于其生物活性而成为常见的结构单元 。它可以用于合成具有潜在抗菌、抗真菌和抗病毒活性的分子。

生物催化工艺应用

该化合物中的叔丁基在生物催化过程中表现出独特的反应性模式,这对生物催化工艺有利。 该基团可以增强分子的稳定性,使其适用于需要稳定底物的酶促反应 。

抗氧化剂和神经保护研究

包括叔丁基(4-甲基噻唑-2-基)氨基甲酸酯在内的噻唑衍生物已被研究用于其抗氧化性能。 这些化合物可以作为开发治疗氧化应激相关疾病(如神经退行性疾病)的治疗方法的研究的一部分 。

癌症研究

噻唑环存在于多种抗肿瘤药物中。 研究人员可以使用叔丁基(4-甲基噻唑-2-基)氨基甲酸酯作为前体,开发出具有潜在细胞毒活性,能够对抗癌细胞的新化合物 。

抗菌剂的开发

鉴于其与已知抗菌药物的结构相似性,该化合物可用于创造针对细菌耐药菌株的新型药物,从而为抗生素研究领域做出贡献 。

化学反应加速剂

叔丁基的空间位阻可以在化学合成中被利用,通过提供更好的底物取向或在反应序列中保护反应位点来加速反应 。

分析化学

在分析化学中,叔丁基(4-甲基噻唑-2-基)氨基甲酸酯由于其明确的物理和化学性质,可用作开发新型色谱方法时的标准或参照化合物 。

生物制药生产

生物活性

tert-Butyl (4-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of tert-butyl (4-methylthiazol-2-yl)carbamate is , with a molecular weight of approximately 230.30 g/mol. The compound features a tert-butyl group , which enhances its stability and solubility, and a thiazole ring , known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 230.30 g/mol |

| Structure | Structure |

Synthesis

The synthesis of tert-butyl (4-methylthiazol-2-yl)carbamate typically involves the reaction of 4-methylthiazole with a suitable carbamate precursor. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions for arylation steps .

Antimicrobial Properties

Compounds containing thiazole rings are known for their antimicrobial properties . Research indicates that tert-butyl (4-methylthiazol-2-yl)carbamate exhibits significant activity against various bacterial strains. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The thiazole moiety is also associated with anti-inflammatory activity . In vitro studies have demonstrated that compounds similar to tert-butyl (4-methylthiazol-2-yl)carbamate can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. For example, certain structural analogs have shown promising results in inhibiting cancer cell proliferation in various cancer models, including leukemia and solid tumors . The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiazole derivatives, including tert-butyl (4-methylthiazol-2-yl)carbamate, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of thiazole compounds, demonstrating that tert-butyl (4-methylthiazol-2-yl)carbamate significantly inhibited lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

- Anticancer Studies : In vitro assays revealed that tert-butyl (4-methylthiazol-2-yl)carbamate induced apoptosis in chronic lymphocytic leukemia cells with an IC50 value of 20 µM, indicating its potential as a therapeutic agent in oncology .

属性

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZPLSFZVKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668690 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848472-44-6 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。